Ether-d10
Overview
Description
It is a laboratory chemical primarily used as a solvent in various scientific research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula of 2,2’-Oxybis((2H5)ethane) is C4H10O, and it has a molecular weight of 84.18 g/mol.
Mechanism of Action
Target of Action
The primary target of Diethyl ether-d10 is the central nervous system . It is used widely as a general anesthetic in animal research .
Mode of Action
As a deuterated compound, Diethyl this compound interacts with its targets in a similar manner to its non-deuterated counterpart, diethyl ether. The deuterium atoms replace the hydrogen atoms in the ether molecule, which can result in what is known as the kinetic isotope effect. This can lead to slower reaction rates when the compound interacts with its targets, potentially altering the outcomes of those interactions .
Biochemical Pathways
It is known that the compound is used as an nmr solvent to propose the structure for certain compounds based on the nmr data . This suggests that it may interact with a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diethyl this compound is limited. The metabolism and excretion of the compound would depend on the specific biological system in which it is used .
Result of Action
The molecular and cellular effects of Diethyl this compound’s action would depend on the specific context of its use. As an NMR solvent, it is used to propose the structure for certain compounds based on the NMR data . This suggests that its primary effect at the molecular level is to facilitate the analysis of other compounds.
Action Environment
The action, efficacy, and stability of Diethyl this compound can be influenced by various environmental factors. For instance, it is known to be a flammable liquid, and precautions must be taken to prevent fire and explosion . Additionally, it should be used in a well-ventilated area to avoid inhalation of its vapors .
Biochemical Analysis
Biochemical Properties
Diethyl ether-d10 is used in NMR-based research and analyses . The deuterium in Diethyl this compound makes it particularly useful for this purpose. It may be used as an NMR solvent to propose the structure for complex organic compounds .
Cellular Effects
It also inhibits metabolism of other drugs requiring oxidative metabolism .
Molecular Mechanism
A study on the oxidation mechanism of diethyl ether, a similar compound, suggests that it forms unstable peroxides through a self-propagating process of autoxidation (peroxidation) .
Temporal Effects in Laboratory Settings
It has a melting point of -20 °C, a boiling point of 223 °C, and a density of 1090 kg/m3 at 20°C.
Metabolic Pathways
A study on the anaerobic degradation of diethyl ether, a similar compound, by a denitrifying betaproteobacterium strain HxN1, suggests a complex oxidation mechanism .
Preparation Methods
2,2’-Oxybis((2H5)ethane) can be synthesized through the deuteration of diethyl ether. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) or other deuterated reagents under controlled conditions . Industrial production methods may involve the use of deuterated ethanol as a starting material, followed by catalytic hydrogenation to produce the deuterated ether .
Chemical Reactions Analysis
2,2’-Oxybis((2H5)ethane) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides, which are highly reactive and potentially explosive.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Oxybis((2H5)ethane) is widely used in scientific research due to its unique properties:
NMR Solvent: It is a deuterated NMR solvent used to analyze the structure of molecules in NMR spectroscopy.
Structure Determination: It helps in proposing the structure of complex organic compounds based on NMR data.
Engine Performance Studies: It is used in studies investigating the impact of adding diethyl ether to pyrolysis oil derived from mixed plastic waste on engine performance, combustion characteristics, and emissions.
Comparison with Similar Compounds
2,2’-Oxybis((2H5)ethane) can be compared with other deuterated solvents such as:
Deuterated Chloroform (CDCl3): Commonly used in NMR spectroscopy but has different solvent properties.
Deuterated Dimethyl Sulfoxide (DMSO-d6): Another NMR solvent with different solubility and chemical properties.
Deuterated Methanol (CD3OD): Used in NMR but has different reactivity and solvent characteristics.
The uniqueness of 2,2’-Oxybis((2H5)ethane) lies in its specific application in NMR spectroscopy and its ability to provide a clear, deuterated environment for accurate molecular analysis.
Properties
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-(1,1,2,2,2-pentadeuterioethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKZFJDLAIYFH-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181301 | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2679-89-2 | |
Record name | Diethyl-d10 ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2679-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Oxybis((2H5)ethane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxybis[[2H5]ethane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is diethyl ether-d10 preferred over regular diethyl ether in certain research applications?
A1: Diethyl this compound's utility stems from the replacement of hydrogen atoms with deuterium. This isotopic substitution allows researchers to investigate reaction mechanisms and molecular dynamics more effectively. For instance, in NMR spectroscopy, the deuterium atoms provide a distinct signal, simplifying spectral interpretation and enabling the study of specific molecular interactions. [, , ]
Q2: Can you elaborate on the use of diethyl this compound in understanding reaction mechanisms, particularly in organometallic chemistry?
A2: Diethyl this compound plays a crucial role in deciphering reaction pathways involving organometallic compounds. [, ] By using diethyl this compound as a solvent, researchers can track deuterium incorporation or exchange within the reacting molecules. This information helps identify reactive intermediates, understand the sequence of bond-breaking and bond-forming events, and ultimately elucidate the overall reaction mechanism.
Q3: How does diethyl this compound affect the analysis of NMR spectra compared to regular diethyl ether?
A4: In NMR spectroscopy, diethyl this compound offers a significant advantage. Its deuterium atoms have a different nuclear spin compared to hydrogen, resulting in distinct NMR signals. This difference simplifies the spectrum, reducing signal overlap and facilitating the interpretation of complex mixtures. [, ] Researchers can then focus on the signals from the compound of interest without interference from the solvent signals.
Q4: The research mentions "torsional motion" in diethyl ether when excited to a Rydberg state. Can you explain what this means and its significance?
A5: Torsional motion refers to the rotation around a chemical bond. In the case of diethyl ether, the research investigated the rotation around the C-O-C bonds. [] Using two-photon resonance mass-resolved excitation spectroscopy, they observed changes in the dihedral angles of these bonds upon excitation to the Rydberg state. This indicates that the molecule undergoes conformational changes in the excited state, highlighting the impact of electronic excitation on molecular geometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.